molecular formula C23H18N5NaO8S2 B12736313 Sodium hydrogen 4,5-dihydro-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate CAS No. 97635-28-4

Sodium hydrogen 4,5-dihydro-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12736313
CAS No.: 97635-28-4
M. Wt: 579.5 g/mol
InChI Key: SJUGYRHPANIKKG-UHFFFAOYSA-M
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Description

Sodium hydrogen 4,5-dihydro-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as azo, sulphonyl, and carboxylate groups. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydrogen 4,5-dihydro-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the synthesis of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic compound. The final product is obtained through sulphonation and carboxylation reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen 4,5-dihydro-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulphonyl and carboxylate groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Sodium hydrogen 4,5-dihydro-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium hydrogen 4,5-dihydro-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can interact with biological molecules. The sulphonyl and carboxylate groups can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Sodium hydrogen 4,5-dihydro-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate: This compound is unique due to its specific functional groups and structure.

    Other Azo Compounds: Similar compounds include other azo dyes and pigments, which share the azo functional group but differ in their overall structure and properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which impart specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

97635-28-4

Molecular Formula

C23H18N5NaO8S2

Molecular Weight

579.5 g/mol

IUPAC Name

sodium;4-[3-carboxy-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C23H19N5O8S2.Na/c1-14-7-8-16(13-19(14)37(32,33)27-15-5-3-2-4-6-15)24-25-20-21(23(30)31)26-28(22(20)29)17-9-11-18(12-10-17)38(34,35)36;/h2-13,20,27H,1H3,(H,30,31)(H,34,35,36);/q;+1/p-1

InChI Key

SJUGYRHPANIKKG-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)O)S(=O)(=O)NC4=CC=CC=C4.[Na+]

Origin of Product

United States

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